molecular formula C8H4F3NO4 B1490070 2-Nitro-5-(trifluoromethyl)benzoic acid CAS No. 1214373-54-2

2-Nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B1490070
CAS No.: 1214373-54-2
M. Wt: 235.12 g/mol
InChI Key: POSKCQXWHNDYKW-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethyl)benzoic acid (CAS: Not explicitly listed, but referenced in synthesis pathways) is a nitro-substituted benzoic acid derivative with a trifluoromethyl (-CF₃) group at the 5-position. This compound is synthesized via nitration of 3-trifluoromethylbenzoic acid using concentrated sulfuric and nitric acids, achieving a yield of 92% . It serves as a critical intermediate in agrochemical synthesis, particularly for herbicides like Acifluorfen and Fluoroglycofen . Its strong electron-withdrawing groups (-NO₂ and -CF₃) enhance acidity (predicted pKa ~2.05) and reactivity in nucleophilic substitution or coupling reactions .

Biochemical Analysis

Biochemical Properties

2-Nitro-5-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can modify enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses to stress, inflammation, and other stimuli. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on cellular function and physiology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of byproducts that may have different biological activities. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and tissue damage in animal studies. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s nitro group can undergo reduction reactions, while the trifluoromethyl group can be involved in oxidative processes. These metabolic transformations can impact the overall biological activity of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The lipophilic nature of the trifluoromethyl group enhances the compound’s ability to accumulate in lipid-rich regions, such as cell membranes and organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biological effects. These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules within the cell .

Biological Activity

2-Nitro-5-(trifluoromethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group and a trifluoromethyl group attached to a benzoic acid moiety. The presence of these functional groups influences its pharmacological properties.

PropertyValue
Molecular FormulaC8H4F3NO4
Molecular Weight269.56 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimycobacterial Properties

Recent studies have highlighted the antitubercular potential of derivatives related to this compound. For instance, derivatives such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid have shown promise as precursors for synthesizing new antituberculosis agents targeting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis .

Case Study: Antimycobacterial Evaluation
A study evaluated the anti-mycobacterial activity of benzamide derivatives synthesized from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid against Mycobacterium smegmatis and Mycobacterium abscessus. The results indicated no growth inhibition up to a concentration of 100 µM for certain derivatives, suggesting variable efficacy among related compounds .

Metabolic Effects

Research on the metabolic profiles influenced by compounds like nitisinone (which shares structural similarities with this compound) indicates significant alterations in the metabolism of amino acids such as l-tyrosine and l-tryptophan. This effect is crucial for understanding the broader implications of these compounds in metabolic disorders .

The mechanisms underlying the biological activities of this compound are complex and involve interactions at the molecular level. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and influencing interactions with biological targets .

Research Findings

Several studies provide insights into the biological effects of this compound:

  • Antimycobacterial Activity : Various derivatives have been synthesized and tested for their ability to inhibit mycobacterial growth.
  • Metabolic Impact : Studies show that exposure to related compounds can significantly alter metabolic pathways in model organisms, indicating potential therapeutic implications.
  • Structural Characterization : X-ray crystallography has been employed to elucidate the crystal structures of related compounds, revealing important structural features that may correlate with biological activity .

Data Table: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimycobacterialNo inhibition at 100 µM for certain derivatives
Metabolic EffectsSignificant alteration in amino acid metabolism
Structural InsightsCrystal structures reveal key functional groups

Q & A

Q. What are the key synthetic strategies for 2-nitro-5-(trifluoromethyl)benzoic acid, and how can regioselectivity be optimized during nitration?

Basic
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is:

Trifluoromethyl introduction : Electrophilic substitution or coupling reactions using CF₃ sources (e.g., Umemoto’s reagent) at position 2.

Nitration : Directed by the electron-withdrawing CF₃ group, nitration at position 2 is achieved using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .

Purification : Recrystallization in ethanol/water or chromatography for high-purity yields (>95% by HPLC).

Advanced
Regioselectivity challenges arise due to competing meta/para nitration. To enhance para selectivity:

  • Use protecting groups (e.g., methyl esters) to temporarily block carboxylate interference.
  • Optimize solvent polarity (e.g., acetic anhydride) to stabilize transition states favoring para attack .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

Basic

  • NMR Spectroscopy : ¹⁹F NMR confirms CF₃ presence (δ ~ -60 ppm), while ¹H NMR resolves nitro and carboxyl proton environments.
  • HPLC : Quantifies purity (>95% using C18 columns, 0.1% TFA/ACN gradient) .
  • Mass Spectrometry : ESI-MS (negative mode) verifies molecular ion [M-H]⁻ at m/z 235.11 .

Advanced

  • X-ray Crystallography : Resolves positional isomerism (e.g., distinguishing 2-nitro-4-CF₃ vs. 5-nitro-2-CF₃ derivatives) .
  • TGA/DSC : Assesses thermal stability (decomposition >200°C), critical for reactions under elevated temperatures .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Advanced
The CF₃ group’s strong electron-withdrawing nature:

  • Activates the aromatic ring for nucleophilic substitution at positions ortho/para to CF₃.

  • Reduces electron density at the nitro group, slowing reduction reactions (e.g., catalytic hydrogenation requires higher H₂ pressure) .

  • Comparative Data :

    Substituent PositionReaction Rate (Suzuki Coupling)
    2-NO₂, 5-CF₃1.0 (reference)
    3-NO₂, 4-CF₃0.3
    Lower reactivity in meta-nitro analogs highlights electronic modulation by CF₃ .

Q. How can researchers resolve contradictions in reported biological activities of nitro-CF₃ benzoic acid derivatives?

Advanced
Discrepancies often arise from:

  • Positional isomerism : Even minor regioisomers (e.g., 2-nitro-4-CF₃ vs. 5-nitro-2-CF₃) exhibit distinct bioactivity. Validate structures via 2D NMR (COSY, NOESY) .
  • Purity artifacts : Trace impurities (e.g., brominated byproducts) may skew antimicrobial assays. Use preparative HPLC for >99% purity .
  • Assay conditions : Adjust solvent (e.g., DMSO concentration ≤0.1%) to avoid false negatives in cytotoxicity studies .

Q. What methodologies improve solubility of this compound in aqueous systems for biochemical assays?

Methodological

  • Salt Formation : React with NaOH to generate the sodium salt (water solubility >50 mg/mL).
  • Co-solvents : Use 10% DMF/PBS buffer for homogeneous dispersion .
  • Nanoparticle Encapsulation : PEGylated liposomes enhance bioavailability in cell-based studies .

Q. What are the mechanistic implications of the nitro group in photo-degradation studies?

Advanced
The nitro group acts as a photosensitizer , accelerating UV-induced degradation:

  • Pathway : NO₂ → NO radical under 365 nm light, leading to decarboxylation.

  • Mitigation : Add antioxidants (e.g., BHT) or conduct reactions in amber glassware .

  • Half-life Data :

    Light ExposureDegradation Rate (k, h⁻¹)
    Dark0.002
    UV (365 nm)0.15

Q. How does this compound compare to halogenated analogs in agrochemical applications?

Advanced

  • Herbicidal Activity :

    CompoundEC₅₀ (Weed A)EC₅₀ (Weed B)
    2-NO₂-5-CF₃-BA12 µM18 µM
    2-Cl-5-CF₃-BA25 µM32 µM
    Nitro derivatives show enhanced activity due to ROS generation in plant cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

(a) 5-Nitro-2-(trifluoromethyl)benzoic acid (CAS: 847547-06-2)

  • Structure : Nitro group at position 5, trifluoromethyl at position 2.
  • Properties : Higher molecular weight (235.11 g/mol) and purity (>97%) compared to the target compound. Used in organic synthesis but lacks direct agrochemical applications .
  • Key Difference : Altered electronic effects due to nitro group positioning, reducing resonance stabilization with the carboxylic acid group.

(b) 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS: 328-80-3)

  • Structure : Nitro group at position 3.
  • Properties: Similar molecular weight (235.11 g/mol) but lower structural similarity (94% similarity score).

Functional Group Modifications

(a) 2-Nitro-5-(trifluoromethoxy)benzoic acid (CAS: 189359-65-7)

  • Structure : Trifluoromethoxy (-OCF₃) replaces trifluoromethyl.
  • Properties : Reduced electron-withdrawing strength compared to -CF₃, leading to lower acidity (pKa ~2.5 predicted). Used in specialty chemical synthesis .

(b) 2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 954580-07-5)

  • Structure : Trifluoroethoxy (-OCH₂CF₃) substituent.
  • Properties : Increased steric bulk and altered solubility (logP higher than parent compound). Applications in pharmaceutical intermediates .

Derivatives with Enhanced Bioactivity

(a) Acifluorfen (CAS: 50594-66-6)

  • Structure: Phenoxy group added to the parent compound.
  • Properties: Herbicidal activity via inhibition of protoporphyrinogen oxidase. Synthesized by reacting 2-nitro-5-(trifluoromethyl)benzoic acid with 3,4-dichlorobenzotrifluoride .
  • Key Difference: Enhanced lipophilicity and target-binding affinity due to the phenoxy moiety.

(b) Fluoroglycofen (CAS: Not listed)

  • Structure: Ethyl ester derivative with a chloro-trifluoromethylphenoxy group.
  • Properties : Pre-emergent herbicide; synthesized via esterification of the parent acid .

Compounds with Heterocyclic Additions

5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid (CAS: 1354774-75-6)

  • Structure : Incorporates a triazole-thioether group.
  • Properties : Enhanced biological activity (unspecified in evidence) due to heterocyclic pharmacophore. Molecular weight: 354.23 g/mol .

Tabular Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound - C₈H₄F₃NO₄ 235.11 -NO₂ (2), -CF₃ (5) Agrochemical intermediate
5-Nitro-2-(trifluoromethyl)benzoic acid 847547-06-2 C₈H₄F₃NO₄ 235.11 -NO₂ (5), -CF₃ (2) Organic synthesis
Acifluorfen 50594-66-6 C₁₄H₇ClF₃NO₅ 361.66 Phenoxy, -Cl, -CF₃ Herbicide
2-Nitro-5-(trifluoromethoxy)benzoic acid 189359-65-7 C₈H₄F₃NO₅ 251.12 -NO₂ (2), -OCF₃ (5) Specialty chemicals

Properties

IUPAC Name

2-nitro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-6(12(15)16)5(3-4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSKCQXWHNDYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856530
Record name 2-Nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214373-54-2
Record name 2-Nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Nitro-5-(trifluoromethyl)benzoic acid
2-Nitro-5-(trifluoromethyl)benzoic acid
2-Nitro-5-(trifluoromethyl)benzoic acid
2-Nitro-5-(trifluoromethyl)benzoic acid
2-Nitro-5-(trifluoromethyl)benzoic acid
2-Nitro-5-(trifluoromethyl)benzoic acid

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